Cas no 59071-10-2 (2-Propenoic acid,2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]amino]ethylester)

2-Propenoic acid,2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]amino]ethylester structure
59071-10-2 structure
Nome del prodotto:2-Propenoic acid,2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]amino]ethylester
Numero CAS:59071-10-2
MF:C14H12F15NO4S
MW:575.290435791016
CID:368754
PubChem ID:100948

2-Propenoic acid,2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]amino]ethylester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]amino]ethylester
    • 2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate
    • 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl acrylate
    • 2-(Ethyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate
    • 2-{ethyl[(pentadecafluoroheptyl)sulfonyl]amino}ethyl prop-2-enoate
    • 2-Propenoic acid, 2-(ethyl((1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl)amino)ethyl ester
    • 2-Propenoic acid, 2-(ethyl((pentadecafluoroheptyl)sulfonyl)amino)ethyl ester
    • 2-Propenoic acid, 2-(ethyl(pentadecafluoroheptyl)sulfonyl)amino)ethyl ester
    • 2-Propenoicacid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester (9CI)
    • 2-((Ethyl(pentadecafluoroheptyl)sulfonyl)amino)ethyl acrylate
    • 2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester
    • DTXSID3069306
    • UNII-3DL7JYXRBO
    • 2-((N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonamido)ethyl acrylate
    • 59071-10-2
    • 3DL7JYXRBO
    • 2-(N-ethyl1,1,2,2,3,3,4,4,5,5,6,6,7,7,7- pentadecafluoroheptanesulfonamido)ethyl prop-2- enoate
    • IIEYFHNUKYSWAV-UHFFFAOYSA-N
    • EINECS 261-590-5
    • SCHEMBL7920243
    • NS00011117
    • Inchi: 1S/C14H12F15NO4S/c1-3-7(31)34-6-5-30(4-2)35(32,33)14(28,29)12(23,24)10(19,20)8(15,16)9(17,18)11(21,22)13(25,26)27/h3H,1,4-6H2,2H3
    • Chiave InChI: IIEYFHNUKYSWAV-UHFFFAOYSA-N
    • Sorrisi: CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Proprietà calcolate

  • Massa esatta: 575.02476
  • Massa monoisotopica: 575.025
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 20
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 13
  • Complessità: 892
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 72.1Ų
  • XLogP3: 5.6

Proprietà sperimentali

  • Densità: 1.56
  • Punto di ebollizione: 352°C at 760 mmHg
  • Punto di infiammabilità: 166.7°C
  • Indice di rifrazione: 1.368
  • PSA: 63.68
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